molecular formula C13H6F2OS B8424517 3,6-Difluoro-9H-thioxanthen-9-one

3,6-Difluoro-9H-thioxanthen-9-one

Cat. No.: B8424517
M. Wt: 248.25 g/mol
InChI Key: OMCLCYQFBDINEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Difluoro-9H-thioxanthen-9-one is a fluorinated derivative of the thioxanthenone scaffold, characterized by a sulfur atom in the central tricyclic structure and fluorine substituents at the 3- and 6-positions. Thioxanthenones are notable for their diverse applications, including as photoinitiators in UV-curing materials , antitumor agents , and antifungal compounds .

Properties

Molecular Formula

C13H6F2OS

Molecular Weight

248.25 g/mol

IUPAC Name

3,6-difluorothioxanthen-9-one

InChI

InChI=1S/C13H6F2OS/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H

InChI Key

OMCLCYQFBDINEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC3=C(C2=O)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-9H-thioxanthen-9-one typically involves the fluorination of thioxanthone derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of the thioxanthone core followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-9H-thioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes. In photochemical applications, the compound absorbs light and undergoes a photochemical reaction, generating reactive intermediates that initiate polymerization. In medicinal applications, it may inhibit DNA synthesis and topoisomerase activity, leading to anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Methoxy and amino groups increase electron density, altering solubility and redox behavior .

Yield Comparison :

  • Thioxanthene reduction yields 35% (unoptimized) , while Friedel-Crafts acylation for 3,4-dimethoxy-1-methyl-9H-xanthen-9-one achieves "good yields" .

Physicochemical Properties

  • Solubility : Thioxanthen-9-one exhibits moderate solubility in organic solvents (e.g., 0.12 mol/L in ethyl acetate). Fluorination likely reduces solubility in polar solvents due to increased hydrophobicity .
  • log P: For antitumor thioxanthenones, log P values correlate with bioactivity; fluorinated derivatives may achieve optimal hydrophobicity for membrane penetration .
  • Photophysical Behavior: The sulfur atom in thioxanthenones enhances spin-orbit coupling, favoring triplet-state formation. Fluorine substitution may further modulate excited-state dynamics .

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